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molecular formula C9H13N3O2 B8735051 1,2-Propanediamine, N-(4-nitrophenyl)- CAS No. 138203-35-7

1,2-Propanediamine, N-(4-nitrophenyl)-

Cat. No. B8735051
M. Wt: 195.22 g/mol
InChI Key: FNCCYJJIKIHMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05008267

Procedure details

2.8 g of 4-nitrofluorobenzene were heated to 80° C. in 29.6 g of propylenediamine and then stirred for 1 hour at the same temperature. The reaction mixture was poured into water and precipitated crystals were collected by filtration, thereby obtaining 3.6 g of N-(4-nitrophenyl)propylenediamine as crystals.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[CH2:12]([NH2:16])[CH:13]([NH2:15])[CH3:14]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:16][CH2:12][CH:13]([NH2:15])[CH3:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C(C)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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